N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide
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Overview
Description
N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a naphthalen-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide typically involves the reaction of a furan derivative with a naphthalen-1-yloxy methyl halide in the presence of a base. The carboxamide group is introduced through an amidation reaction using diethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The naphthalen-1-yloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide
- N,N-diethyl-5-[(phenylmethoxy)methyl]furan-2-carboxamide
- N,N-diethyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide
Uniqueness
N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the naphthalen-1-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)20(22)19-13-12-16(24-19)14-23-18-11-7-9-15-8-5-6-10-17(15)18/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
CPKSYSDAOFAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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